molecular formula C20H25ClO4 B1677506 Osaterone CAS No. 105149-04-0

Osaterone

Cat. No.: B1677506
CAS No.: 105149-04-0
M. Wt: 364.9 g/mol
InChI Key: ZLLOIFNEEWYATC-XMUHMHRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osaterone, also known as 17α-hydroxy-6-chloro-2-oxa-6-dehydroprogesterone, is a synthetic steroidal antiandrogen and progestin. It is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. This compound acetate, the acetate ester of this compound, is marketed under the brand name Ypozane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of osaterone involves multiple steps, starting from progesterone. The key steps include chlorination, oxidation, and esterification. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, and acetic anhydride for esterification .

Industrial Production Methods: Industrial production of this compound acetate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is formulated into oral tablets for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Osaterone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Chlorination of specific carbon atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride for chlorination.

Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain this compound acetate .

Scientific Research Applications

Osaterone acetate is extensively used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. It has been found to produce remission of clinical symptoms in a significant percentage of treated dogs .

Mechanism of Action

Osaterone acetate acts as an antagonist of the androgen receptor, thereby inhibiting the effects of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor, mimicking the effects of natural progestogens. This dual action helps in reducing the size of the prostate and alleviating symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

  • Chlormadinone acetate
  • Delmadinone acetate
  • Oxendolone

Comparison: Osaterone acetate is unique in its dual action as both an antiandrogen and a progestin. This makes it particularly effective in treating benign prostatic hyperplasia. Compared to other similar compounds, this compound acetate has a longer duration of action and fewer side effects .

Properties

IUPAC Name

(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4/c1-11(22)20(24)7-5-14-12-8-16(21)15-9-17(23)25-10-18(15,2)13(12)4-6-19(14,20)3/h8-9,12-14,24H,4-7,10H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOIFNEEWYATC-XMUHMHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883157
Record name Osaterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105149-04-0
Record name Osaterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105149-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osaterone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osaterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPI95TLO4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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